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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

An In-depth Examination of a Novel Angiotensin-(1-7) Receptor Agonist

AVE 0991 sodium salt is a synthetic, non-peptide, and orally active compound that functions

as a potent agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] This technical

guide provides a comprehensive overview of AVE 0991, detailing its mechanism of action, key

experimental findings, and relevant protocols for the scientific community.

Core Mechanism of Action
AVE 0991 mimics the physiological effects of the endogenous peptide Ang-(1-7) by binding to

and activating the Mas receptor, a G-protein-coupled receptor.[3] This activation triggers a

cascade of intracellular signaling pathways that are often counter-regulatory to the classical

renin-angiotensin system (RAS) axis mediated by Angiotensin II (Ang II) and its AT1 receptor.

The effects of AVE 0991 are diverse, including vasodilation, anti-inflammatory, anti-proliferative,

and anti-fibrotic actions in various tissues.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for AVE 0991 in various

experimental settings.

Table 1: Receptor Binding and In Vitro Activity
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Parameter Value Cell/Tissue Type Reference

IC50 (vs. [125I]-Ang-

(1-7))
21 ± 35 nM

Bovine aortic

endothelial cell

membranes

[1][5]

IC50 (vs. [125I]-Ang-

(1-7))
47.5 nM

Mas-transfected COS

cells
[6][7]

IC50 (vs. Ang-(1-7)) 220 ± 280 nM

Bovine aortic

endothelial cell

membranes

[1][2]

Peak NO Release (10

µM)
295 ± 20 nM

Bovine aortic

endothelial cells
[1][5]

Peak O2- Release (10

µM)
18 ± 2 nM

Bovine aortic

endothelial cells
[1][5]

Table 2: In Vivo Effects in Animal Models
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Animal Model Dosage Effect Reference

Water-loaded Swiss

mice
0.58 nmol/g

Decreased urinary

volume (0.13±0.05 mL

vs. 0.51±0.04 mL for

vehicle)

[1]

Water-loaded

C57BL/6 mice
0.58 nmol/g

Decreased water

diuresis (0.06±0.03

mL vs. 0.27±0.05 for

vehicle)

[1][2]

Water-loaded

C57BL/6 mice
0.58 nmol/g

Increased urine

osmolality

(1669±231.0

mOsm/KgH2O vs.

681.1±165.8

mOsm/KgH2O for

vehicle)

[1][2]

Rats with Myocardial

Infarction
1 week treatment

Decreased perfusion

pressure (56.55±0.86

vs. 68.73±0.69 mmHg

for vehicle)

[1]

Rats with Myocardial

Infarction
1 week treatment

Increased systolic

tension (11.40±0.05

vs. 9.84±0.15 g for

vehicle)

[1]

Obese Zucker Rats
0.5 mg/kg BW/day for

2 weeks

Improved whole-body

glucose tolerance
[8]

Apolipoprotein E-

knockout mice

0.58 µmol/kg per day

(dietary)

Inhibited perivascular

inflammation and

increased plaque

stability

[7]

DSS-induced colitis in

mice

1, 20, and 40 mg/kg

(i.p.)

Restored drop in body

weight to untreated

levels

[3]
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Chronic allergic lung

inflammation in mice
1 mg·kg−1 (s.c.)

Prevented airway and

pulmonary vascular

remodeling

[4]

Signaling Pathways
AVE 0991, through its agonistic action on the Mas receptor, modulates several key signaling

pathways. These pathways are central to its observed physiological effects.
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Caption: Signaling pathways of the Renin-Angiotensin System and AVE 0991.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used in the study of AVE 0991.

Radioligand Binding Assay
Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol:

Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and

homogenized.[1][5]

Incubation: Membranes are incubated with [125I]-Ang-(1-7) and varying concentrations of

unlabeled AVE 0991 or Ang-(1-7).[1][5]

Separation: Bound and free radioligands are separated by filtration.

Quantification: The radioactivity of the filters is measured using a gamma counter.

Data Analysis: IC50 values are calculated by non-linear regression analysis.[1][5]
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Start: Prepare Bovine Aortic
Endothelial Cell Membranes

Incubate membranes with
[125I]-Ang-(1-7) and competitor

(AVE 0991 or unlabeled Ang-(1-7))

Separate bound and free ligand
via filtration

Measure radioactivity of filters
using a gamma counter

Calculate IC50 values using
non-linear regression

End: Determine Binding Affinity

Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

Measurement of Nitric Oxide (NO) and Superoxide (O2-)
Release
Objective: To measure the direct effect of AVE 0991 on the production of NO and O2- from

endothelial cells.

Protocol:
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Cell Culture: Bovine aortic endothelial cells are cultured to confluence.[5]

Nanosensor Placement: Selective electrochemical nanosensors for NO and O2- are

positioned on the cell surface.[5]

Stimulation: Cells are stimulated with AVE 0991 (e.g., 10 µM).[5]

Real-time Measurement: The release of NO and O2- is measured directly and

simultaneously.[5]

Data Analysis: Peak concentrations and total released amounts are calculated from the

sensor readings.[5]

Start: Culture Bovine Aortic
Endothelial Cells

Position NO and O2-
nanosensors on cell surface

Stimulate cells with
AVE 0991

Simultaneously measure NO and O2-
release in real-time

Calculate peak concentrations
and total release

End: Quantify NO and O2- Production
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Caption: Workflow for NO and Superoxide Measurement.

In Vivo Model of Renal Ischemia/Reperfusion Injury
Objective: To evaluate the protective effects of AVE 0991 in a model of acute kidney injury.

Protocol:

Animal Model: Wild-type mice are subjected to renal ischemia by clamping the renal artery

for 30 minutes, followed by reperfusion.[9]

Treatment: Mice are treated with a subcutaneous injection of AVE 0991 (e.g., 9.0 mg/kg) or

vehicle immediately after ischemia and 12 hours after reperfusion.[9]

Sample Collection: Blood and kidney tissue are collected 24 hours after reperfusion.[9]

Analysis: Serum creatinine is measured to assess renal function. Myeloperoxidase (MPO)

activity and neutrophil count in the kidney are determined to assess inflammation. Renal

histopathology is evaluated.[9]
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Start: Induce Renal Ischemia
in Mice (30 min)

Initiate Reperfusion

Administer AVE 0991 or Vehicle
(0h and 12h post-reperfusion)

Collect Blood and Kidney Tissue
(24h post-reperfusion)

Analyze:
- Serum Creatinine

- Renal MPO Activity & Neutrophils
- Histopathology

End: Evaluate Renoprotective Effects

Click to download full resolution via product page

Caption: Experimental Protocol for Renal Ischemia/Reperfusion Model.

Conclusion
AVE 0991 sodium salt represents a significant pharmacological tool for investigating the

protective arm of the renin-angiotensin system. Its nature as a non-peptide agonist of the Mas

receptor provides a valuable alternative to the native peptide Ang-(1-7), offering potential

advantages in terms of stability and oral bioavailability. The data presented in this guide

highlight its diverse therapeutic potential in cardiovascular, renal, inflammatory, and metabolic
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diseases. The detailed protocols and pathway diagrams serve as a resource for researchers

aiming to further elucidate the mechanisms of AVE 0991 and explore its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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